molecular formula C8H7N3OS B13106303 2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone

2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone

Cat. No.: B13106303
M. Wt: 193.23 g/mol
InChI Key: QSHDTWXTULWXDE-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone is an organic compound that features both a thiophene ring and a triazole ring. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the thiophene ring via substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification techniques: Methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme inhibition: Binding to and inhibiting specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate their activity.

    Pathway interference: Disruption of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)-1H-benzimidazole
  • 2-(Thiophen-2-yl)-1H-pyrazole
  • 2-(Thiophen-2-yl)-1H-imidazole

Uniqueness

2-(Thiophen-2-yl)-1-(4H-1,2,4-triazol-4-yl)ethanone is unique due to the combination of the thiophene and triazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-thiophen-2-yl-1-(1,2,4-triazol-4-yl)ethanone

InChI

InChI=1S/C8H7N3OS/c12-8(11-5-9-10-6-11)4-7-2-1-3-13-7/h1-3,5-6H,4H2

InChI Key

QSHDTWXTULWXDE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)N2C=NN=C2

Origin of Product

United States

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